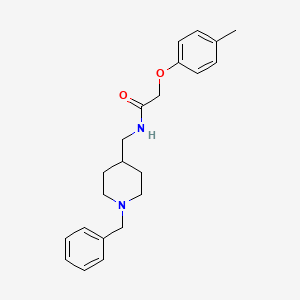

N-((1-benzylpiperidin-4-yl)methyl)-2-(p-tolyloxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-((1-benzylpiperidin-4-yl)methyl)-2-(p-tolyloxy)acetamide, also known as BTAA, is a chemical compound that has been studied for its potential use in scientific research.

Scientific Research Applications

Radioligand Development

MRE 2029-F20, structurally related to N-((1-benzylpiperidin-4-yl)methyl)-2-(p-tolyloxy)acetamide, is identified as a selective antagonist ligand of A2B adenosine receptors. It is synthesized and tritiated for use as a radioligand, showcasing utility in pharmacological characterization of human A2B adenosine receptor subtypes (Baraldi et al., 2004).

Neuroreceptor Imaging

Research on aryloxyanilides, similar in purpose to the study of this compound, has led to the development of sensitive 11C-labeled ligands for imaging brain peripheral benzodiazepine receptors (PBR) in vivo. This demonstrates the compound's significance in advancing neuroimaging techniques (Briard et al., 2008).

Antagonist for Neuroreceptors

Another study focused on the synthesis and in vivo evaluation of a compound (AC90179) as an imaging probe for 5-HT2A receptors. Although the compound failed to show tracer retention or specific binding for 5-HT2A receptors, it underscores the exploratory nature of using such molecules in neuroreceptor research (Prabhakaran et al., 2006).

Heterocyclic Chemistry

N-(2-hydroxyphenyl)acetamide's silylation by methyl(organyl)dichlorosilanes leads to the formation of silaheterocyclic benzoxazasiloles and cyclic benzodioxazasilepines. This study exemplifies the compound's role in heterocyclic chemistry and potential applications in material science or pharmaceuticals (Lazareva et al., 2017).

Photovoltaic Efficiency and Bioactive Analogs

Investigations into bioactive benzothiazolinone acetamide analogs for ligand-protein interactions, quantum mechanical studies, and photovoltaic efficiency modeling highlight the compound's utility in both biological and energy-related applications. Such studies suggest its role in designing new materials with specific optical or electronic properties (Mary et al., 2020).

Mechanism of Action

Target of Action

The compound N-[(1-benzylpiperidin-4-yl)methyl]-2-(4-methylphenoxy)acetamide, also known as N-((1-benzylpiperidin-4-yl)methyl)-2-(p-tolyloxy)acetamide, is a complex organic moleculeA structurally similar compound, n-(1-benzylpiperidin-4-yl)-4-sulfanylbutanamide, is known to target beta-secretase 1 in humans . Beta-secretase 1 is an enzyme that plays a crucial role in the production of beta-amyloid peptide in neurons, a process involved in neurodegenerative diseases such as Alzheimer’s disease .

Mode of Action

Based on its structural similarity to other benzimidazole derivatives, it can be hypothesized that it may interact with its target enzyme through hydrogen bonding, hydrophobic interactions, and possibly π-π stacking . These interactions can lead to changes in the conformation and activity of the target enzyme, thereby affecting the biochemical processes in which the enzyme is involved .

Biochemical Pathways

This pathway leads to the production of beta-amyloid peptide, a key player in the pathogenesis of Alzheimer’s disease .

Result of Action

If the compound acts on beta-secretase 1, it could potentially reduce the production of beta-amyloid peptide, thereby mitigating the pathological processes associated with alzheimer’s disease .

properties

IUPAC Name |

N-[(1-benzylpiperidin-4-yl)methyl]-2-(4-methylphenoxy)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O2/c1-18-7-9-21(10-8-18)26-17-22(25)23-15-19-11-13-24(14-12-19)16-20-5-3-2-4-6-20/h2-10,19H,11-17H2,1H3,(H,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRLFBJAKDSZKHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)NCC2CCN(CC2)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Hydroxyspiro[chroman-2,4'-piperidin]-1'-yl)ethanone](/img/structure/B2357147.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)isoxazole-5-carboxamide](/img/structure/B2357152.png)

![1H,2H,3H,4H-benzo[f]isoquinoline hydrochloride](/img/structure/B2357158.png)

![N-benzo[g][1,3]benzothiazol-2-yl-2-ethylsulfonylbenzamide](/img/structure/B2357159.png)

![3-[(4-fluorophenyl)methyl]-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2357165.png)

![N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2357166.png)

![ethyl 2-(2-((4-benzyl-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2357167.png)